molecular formula C20H21ClN2O B2942205 (4-chlorophenyl){4-[(E)-3-phenyl-2-propenyl]piperazino}methanone CAS No. 219988-95-1

(4-chlorophenyl){4-[(E)-3-phenyl-2-propenyl]piperazino}methanone

Cat. No. B2942205
CAS RN: 219988-95-1
M. Wt: 340.85
InChI Key: NKOTUQPBTKXMQO-QPJJXVBHSA-N
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Description

4-chlorophenyl){4-[(E)-3-phenyl-2-propenyl]piperazino}methanone, also known as CPP-POM, is an organic compound with a complex chemical structure. It is a derivative of the piperazine family and is composed of a phenyl group, a 4-chlorophenyl group, a piperazine group, and a propenyl group. CPP-POM has been widely studied in recent years due to its potential applications in various scientific fields, including synthetic organic chemistry, drug synthesis, and biochemistry.

Scientific Research Applications

Anticancer and Antituberculosis Potential

A study elaborated on the synthesis of derivatives of (4-chlorophenyl){4-[(E)-3-phenyl-2-propenyl]piperazino}methanone and evaluated their anticancer and antituberculosis activities. The research involved the synthesis of a series of derivatives using the reductive amination method, which were then characterized through spectral and elemental analysis. The in vitro screening against the human breast cancer cell line MDA-MB-435 and the standard strain of M. tuberculosis H37Rv revealed that certain derivatives exhibited significant anticancer and antituberculosis activities, indicating the compound's potential as a basis for therapeutic agents (Mallikarjuna, Padmashali, & Sandeep, 2014).

Antimicrobial Activity

Another research focused on diphenyl piperazine-based sulfanilamides, derived from (4-chlorophenyl)(phenyl)methanone, and their antimicrobial properties. The synthesized compounds underwent multi-step reactions starting from acetanilide, leading to novel sulfanilamide derivatives characterized by NMR, IR, MS spectra, and elemental analyses. The antimicrobial activity evaluation of these compounds showed that certain derivatives had superior inhibitory effects against tested bacterial strains when compared to standard sulfanilamide, indicating the compound's relevance in developing antimicrobial agents (Wang, Gan, Zhou, & Yan, 2011).

Synthesis for Antihistamines

Research into the synthesis of antihistamine drugs such as clocinizine and chlorcyclizine utilized (4-chlorophenyl)(phenyl)methanone as a precursor. The study developed a simple and efficient synthesis route, highlighting the compound's utility in pharmaceutical manufacturing processes (Narsaiah & Narsimha, 2011).

properties

IUPAC Name

(4-chlorophenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O/c21-19-10-8-18(9-11-19)20(24)23-15-13-22(14-16-23)12-4-7-17-5-2-1-3-6-17/h1-11H,12-16H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOTUQPBTKXMQO-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-chlorophenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone

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